molecular formula C14H14N2O B1348973 N-(4-aminophenyl)-3-methylbenzamide CAS No. 425651-25-8

N-(4-aminophenyl)-3-methylbenzamide

Cat. No. B1348973
CAS RN: 425651-25-8
M. Wt: 226.27 g/mol
InChI Key: HZZTVMGUTMBMPG-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3-methylbenzamide (NAMB) is a compound belonging to the class of amides. This compound is a white crystalline solid that is soluble in water and ethanol. NAMB has a variety of applications in the field of scientific research. It can be used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-aminophenyl)-3-methylbenzamide have been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

Natural Bond Orbital (NBO) Analysis

Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Dielectric Studies

Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time and static dielectric constant have also been determined . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .

Thermodynamic Properties

Further, thermodynamic properties such as enthalpy and entropy have also been investigated .

Molecular Docking Studies

The molecular docking studies are also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

properties

IUPAC Name

N-(4-aminophenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZTVMGUTMBMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352975
Record name N-(4-aminophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-3-methylbenzamide

CAS RN

425651-25-8
Record name N-(4-aminophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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